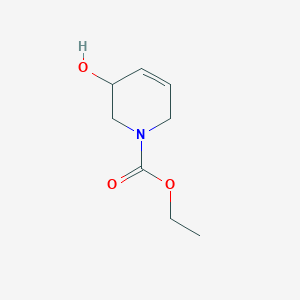

ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

Vue d'ensemble

Description

Molecular Structure Analysis

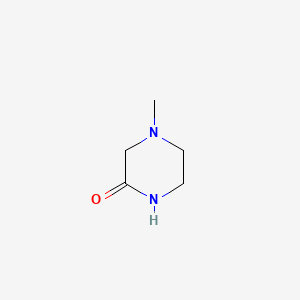

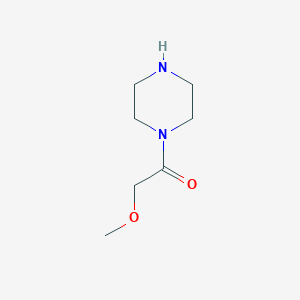

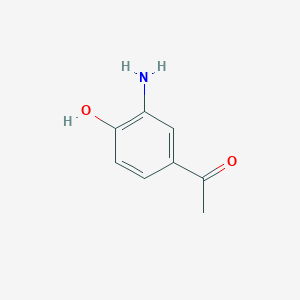

The molecular formula of ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is C8H13NO3 . The SMILES representation of its structure is CCOC(=O)N1CC=CC(C1)O .Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a colorless or yellowish liquid with a fruity odor. Its molecular weight is 171.19 .Applications De Recherche Scientifique

Biodegradation and Environmental Fate

Biodegradation of ETBE : ETBE (ethyl tert-butyl ether), though not the same, shares structural similarities with the target compound, showing how ethers undergo biodegradation. Microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source or via cometabolism with alkanes. This process involves hydroxylation to form intermediates like acetaldehyde and tert-butyl alcohol, indicating the metabolic pathways ethers might undergo in environmental contexts (Thornton et al., 2020).

Metabolic Functionalization

Functionalization of Alkyl Moieties : This review highlights the metabolic hydroxy and carboxy functionalization of alkyl groups in drug molecules, showing how hydroxylation and further oxidation to carboxyl groups affect pharmacologic activity. Such insights could be relevant to understanding the bioactivity or detoxification processes of compounds like ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (El-Haj & Ahmed, 2020).

Synthesis and Chemical Reactivity

Synthesis of 1,4-Dihydropyridines : This review on 1,4-dihydropyridines (DHPs), which are structurally related to the query compound, discusses recent methodologies for their synthesis. The Hantzsch Condensation reaction is predominantly used, underscoring the relevance of such compounds in drug development and synthetic chemistry. This synthesis approach could potentially be applied to derivatives like ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate for creating novel therapeutic agents (Sohal, 2021).

Propriétés

IUPAC Name |

ethyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4,7,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWVZWCHYNYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516118 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

CAS RN |

66643-49-0 | |

| Record name | Ethyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)